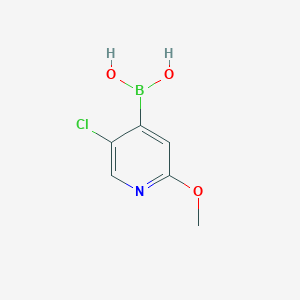

(5-Chloro-2-methoxypyridin-4-YL)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Chloro-2-methoxypyridin-4-YL)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 . It is used in proteomics research .

Synthesis Analysis

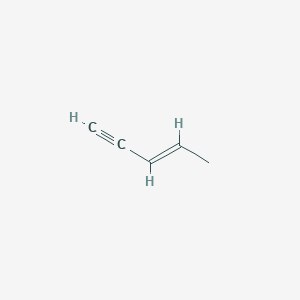

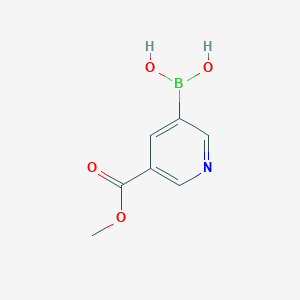

The synthesis of pyridinylboronic acids and esters like “(5-Chloro-2-methoxypyridin-4-YL)boronic acid” can be achieved through several methods. One of the most promising methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis

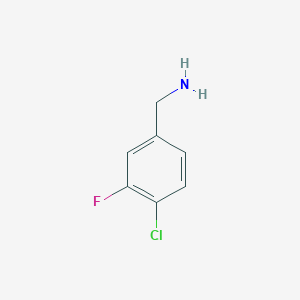

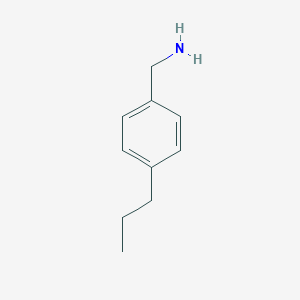

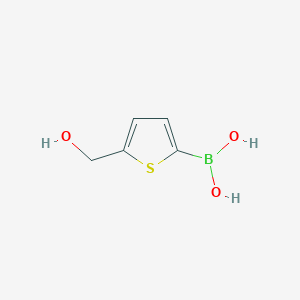

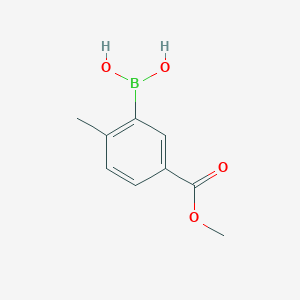

The molecular structure of “(5-Chloro-2-methoxypyridin-4-YL)boronic acid” consists of a pyridine ring with a chlorine atom and a methoxy group attached to it. The boronic acid group is attached to the pyridine ring .Applications De Recherche Scientifique

Suzuki–Miyaura Cross-Coupling Reactions

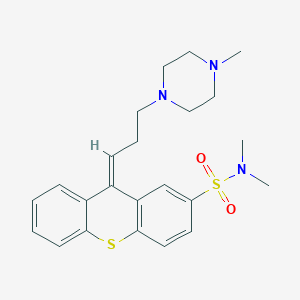

(5-Chloro-2-methoxypyridin-4-YL)boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis . The SM coupling is known for its mild reaction conditions and tolerance to various functional groups, making it an essential process in pharmaceuticals, agrochemicals, and materials science.

Crystal Structure Analysis

This compound is also used in crystallography to determine the structure of complex molecules. The boronic acid moiety can form stable complexes with various ligands, which can be crystallized and analyzed to understand molecular conformations and interactions .

Antimicrobial Agents

Research has shown that derivatives of pyridinyl boronic acids can play a significant role as antimicrobial agents. The boronic acid group interacts with bacterial enzymes, potentially inhibiting their growth and proliferation .

Antioxidative Agents

The antioxidative properties of pyridinyl boronic acid derivatives make them candidates for protecting cells against oxidative stress. This application is particularly relevant in the development of treatments for diseases caused by oxidative damage .

Antibiotic Research

Boronic acids are being explored for their potential use as antibiotics. Their ability to bind to bacterial proteins and enzymes offers a pathway to develop new antibiotic compounds that can overcome resistance mechanisms .

Anticancer Research

Compounds containing the pyridinyl boronic acid group have been synthesized and evaluated for their anti-cancer properties. These compounds show promise in inhibiting the growth of various cancer cell lines, making them a focus of ongoing cancer research .

Safety and Hazards

Propriétés

IUPAC Name |

(5-chloro-2-methoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFAPGPPGOLJST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452540 |

Source

|

| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methoxypyridin-4-YL)boronic acid | |

CAS RN |

475275-69-5 |

Source

|

| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)